molecular formula C26H36N4O3 B2386507 2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide CAS No. 922118-83-0

2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide

Cat. No. B2386507
CAS RN: 922118-83-0
M. Wt: 452.599
InChI Key: ZGZMAMBIRYHHRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C26H36N4O3 and its molecular weight is 452.599. The purity is usually 95%.
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Scientific Research Applications

ABCB1 Inhibitors

Research into compounds with structures related to 2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide has shown potential applications in the development of ABCB1 inhibitors. For instance, the study of 2-[(3-methoxyphenylethyl)phenoxy]-based ABCB1 inhibitors demonstrates the effectiveness of these compounds in inhibiting ABCB1 activity, a crucial factor in multidrug resistance in cancer therapy. These inhibitors were found to be potent, with specific derivatives showing high inhibitory potency, indicating the potential of similar compounds in overcoming drug resistance in cancer treatment (Colabufo et al., 2008).

Tubulin Polymerization Inhibitors

Another significant application is in the development of tubulin polymerization inhibitors, which are critical for cancer therapy by targeting the mitotic spindle formation, hence inhibiting cell division. Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) was identified as a potent tubulin inhibitor, showcasing promising antiproliferative activity towards human cancer cells without affecting antimicrobial and antimalarial activities. This highlights the potential therapeutic applications of structurally related compounds in targeting cancer cell proliferation (Minegishi et al., 2015).

Synthesis of Tetrahydroquinolines

Research also delves into the synthesis of new tetrahydroquinolines, exploring their chemical properties and potential applications in drug development. The reactions and synthesis techniques of similar compounds can provide insights into creating more effective and targeted therapeutic agents (Al-Taifi et al., 2016).

Antimicrobial Activities

Some derivatives of compounds with structural similarities have been synthesized and evaluated for their antimicrobial activities. This suggests potential applications in developing new antimicrobial agents to combat resistant bacterial and fungal infections. The exploration of such compounds can lead to discoveries of novel agents with significant antimicrobial efficacy (Shaikh, 2013).

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N4O3/c1-28-13-15-30(16-14-28)25(21-6-11-24-20(17-21)5-4-12-29(24)2)18-27-26(31)19-33-23-9-7-22(32-3)8-10-23/h6-11,17,25H,4-5,12-16,18-19H2,1-3H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZMAMBIRYHHRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)COC2=CC=C(C=C2)OC)C3=CC4=C(C=C3)N(CCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide

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